N-(4-Nitrophenyl)propionamide
Description
N-(4-Nitrophenyl)propionamide (CAS: 4850-93-5) is an organic compound characterized by a propionamide group (-CH₂CH₂CONH-) attached to a para-nitrophenyl ring. The nitro (-NO₂) group at the 4-position of the phenyl ring confers strong electron-withdrawing properties, influencing its chemical reactivity, solubility, and biological interactions. This compound is primarily utilized as a pharmaceutical intermediate in synthesizing heterocyclic derivatives, such as 1,3,4-thiadiazoles, which exhibit antimicrobial and anticancer activities . Its structural simplicity and versatile reactivity make it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRFANWCYGWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197546 | |
| Record name | Propanamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-93-5 | |
| Record name | Propanamide, N-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Acylation of 4-Nitroaniline with Propionic Acid Derivatives
A common approach to prepare this compound involves the acylation of 4-nitroaniline with propionyl chloride or propionic acid derivatives in the presence of coupling agents or catalysts.
- Reagents and Conditions : 4-Nitroaniline reacts with propionyl chloride or propionic acid activated by dicyclohexylcarbodiimide (DCC) or similar coupling agents.
- Solvents : Common solvents include dichloromethane, tetrahydrofuran, or ethyl acetate.
- Temperature : Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 50°C).
- Purification : Products are isolated by filtration or extraction, followed by recrystallization or chromatography.
This method provides moderate to high yields of the amide with good purity, but requires careful handling of acid chlorides and coupling agents.
One-Pot Decarboxylative Acylation Using Malonic Esters (Green Chemistry Approach)
A more recent and environmentally friendly method involves a one-pot decarboxylative acylation of aromatic amines, including 4-nitroaniline, using malonic esters under heating conditions.
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- A mixture of 4-nitroaniline (amine) and diethyl malonate (malonic ester) is heated at 100–150°C for 0.5 to 3 hours.
- This step forms an intermediate that undergoes catalytic decarboxylation in the presence of alkali metal carbonate (e.g., cesium carbonate) and polar organic solvents such as 1,4-dioxane or dimethylformamide.
- The reaction mixture is worked up by solvent evaporation, washing with brine, drying, and trituration with non-polar solvents like hexane or petroleum ether to yield the amide.
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- Avoids use of acid chlorides or coupling agents.
- Cost-effective and environmentally friendly.
- High yields (typically above 85%) and purity (>90%) reported.
| Step | Conditions |
|---|---|
| Heating amine + malonic ester | 100–150°C, 0.5–3 hours |
| Catalytic decarboxylation | 80–120°C, 1–3 hours, with Cs2CO3 |
| Solvent workup | Polar solvent evaporation, brine wash |
| Purification | Non-polar solvent trituration |
This method is adaptable to various aromatic amines and substituted malonic esters, enabling efficient synthesis of this compound analogs.
Preparation via 3-(4-Nitrophenyl)propylbromide Intermediate
Another synthetic route involves the preparation of 3-(4-nitrophenyl)propylbromide followed by amination to form the target amide.
- Step 1 : Synthesis of 3-(4-nitrophenyl)propylbromide by bromination of 3-propylbromide derivatives under solvent-free conditions using nitrating agents such as nitric acid and phosphorus pentoxide on silica gel.
- Step 2 : Reaction of 3-(4-nitrophenyl)propylbromide with appropriate amines in the presence of triethylamine (Et3N) in diethyl ether at room temperature for ~10 hours.
- Step 3 : Purification by column chromatography yields the amide or related derivatives.
This method has been demonstrated to yield the target compound in high purity and yields up to 94%.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Classical Acylation with Propionyl Chloride or DCC | 4-Nitroaniline + Propionyl chloride/DCC, RT-50°C | Moderate to High (60–85%) | High (>90%) | Well-established, straightforward | Use of corrosive reagents, waste |
| One-Pot Decarboxylative Acylation | 4-Nitroaniline + Diethyl malonate, 100–150°C, Cs2CO3 catalyst | High (85–95%) | Very High (>90%) | Environmentally friendly, efficient | Requires heating and catalyst |
| Bromide Intermediate Route | 3-(4-nitrophenyl)propylbromide + amines, Et3N, Et2O, RT | High (~94%) | High (>90%) | High yield, mild conditions | Multi-step, requires bromide prep |
Detailed Research Findings
Yield and Purity : The one-pot decarboxylative acylation method consistently provides yields above 85% with purity exceeding 90%, making it a competitive alternative to classical methods. The bromide intermediate route also achieves high yields (~94%) with straightforward purification.
Reaction Times and Temperatures : The one-pot method requires elevated temperatures (100–150°C) and reaction times of 0.5 to 3 hours, while the bromide intermediate method proceeds at room temperature over approximately 10 hours.
Environmental and Economic Considerations : The one-pot method reduces hazardous waste and avoids corrosive reagents, aligning with green chemistry principles. The classical method involves handling acid chlorides and coupling agents that generate more waste. The bromide intermediate method involves solvent-free bromination and mild amination conditions but requires preparation of the bromide intermediate.
Purification Techniques : Column chromatography is commonly used in the bromide intermediate method to achieve high purity. The one-pot method relies on solvent evaporation, brine washing, and trituration with non-polar solvents for purification, simplifying the process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Nitrophenyl)propionamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.
Major Products:
Reduction: 4-Aminophenylpropionamide.
Substitution: Various substituted phenylpropionamides depending on the nucleophile used.
Hydrolysis: 4-Nitrobenzoic acid and propionamide.
Scientific Research Applications
N-(4-Nitrophenyl)propionamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)propionamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Antimicrobial Activity: Thiadiazole Derivatives
N-(4-Nitrophenyl)propionamide serves as a precursor in synthesizing 1,3,4-thiadiazole derivatives. For example, treatment of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate yields 1,3,4-thiadiazoles with potent antimicrobial activity. Four derivatives outperformed others against E. coli, B. mycoides, and C. albicans, highlighting the importance of the thiadiazole ring and nitro group in enhancing antimicrobial efficacy .
Comparison Table: Antimicrobial Thiadiazole Derivatives
Anticancer Activity: Thiadiazolylpropionamides
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide demonstrates significant anti-proliferative activity, particularly against hepatocarcinoma cells. The thiadiazole ring contributes to cytotoxicity, while the propionamide moiety may facilitate cellular uptake.
Key Finding :
Kinase Inhibition: Methoxyphenyl vs. Nitrophenyl Analogues
N-(4-Methoxyphenyl)propionamide, a structural analogue, interacts with the Ser797 residue of mutant EGFR (C797S) in non-small cell lung cancer. The methoxy (-OCH₃) group, an electron-donating substituent, facilitates hydrogen bonding with the kinase domain, unlike the nitro group, which may sterically hinder binding. Benzimidazole-based inhibitors, though unrelated structurally, also leverage aromatic systems for EGFR inhibition .
Comparison Table: Kinase Inhibitors
| Compound | Substituent | Target | Binding Interaction | Reference |
|---|---|---|---|---|
| N-(4-Methoxyphenyl)propionamide | 4-OCH₃ | EGFR (C797S mutant) | H-bond with Ser797 | |
| This compound | 4-NO₂ | N/A | Precursor for active agents |
TRPV1 Antagonists: tert-Butylbenzyl Derivatives
N-(4-tert-Butylbenzyl)-2-[4-(methylsulfonylamino)phenyl]propionamide derivatives are potent TRPV1 antagonists. The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration. In contrast, the nitro group in this compound reduces lipophilicity but increases stability in acidic environments .
Opioid Receptor Ligands: Piperidine-Based Analogues
N-Phenyl-N-(piperidin-4-yl)propionamide derivatives exhibit opioid receptor selectivity. Modifications such as hydroxyl or acetamide groups at the 5-position of the tetrahydronaphthalene ring improve binding affinity. The nitro group in this compound is absent here, emphasizing the role of piperidine and aromatic cores in receptor interaction .
Structural Analogues: Hydroxyphenyl and Trifluoromethyl Derivatives
Biological Activity
N-(4-Nitrophenyl)propionamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and synthesized derivatives.
Chemical Structure and Properties
This compound has the molecular formula . The presence of the nitro group (-NO₂) on the phenyl ring significantly influences its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit distinct biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Research suggests that the compound may inhibit certain enzymes or interact with cellular receptors, which triggers a cascade of biochemical events. For instance, it has been shown to affect the activity of human N-formyl peptide receptors (FPRs), which are involved in inflammatory responses .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. For example, a derivative synthesized from this compound showed substantial activity against various bacterial strains, with some compounds achieving over 70% inhibition against specific pathogens .
Antiviral Activity
In addition to its antimicrobial properties, this compound has been explored for its antiviral potential. A series of related compounds were evaluated for their inhibitory effects on HIV-1 reverse transcriptase (RT), with some derivatives showing promising results in inhibiting viral replication .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated several derivatives of this compound for their antibacterial activity. Compound 10 was identified as the most potent against all tested strains, showcasing the potential for developing new antibiotics based on this scaffold .
- HIV-1 Inhibition : Another research effort focused on synthesizing novel substituted propionamides derived from this compound. One compound demonstrated an IC50 value of 1.31 µM against HIV-1 RT, indicating significant antiviral activity .
- Inflammatory Response Modulation : Research into FPRs revealed that certain enantiomers of compounds related to this compound preferentially activated intracellular calcium flux in FPR2-transfected cells. This suggests a role in modulating inflammatory responses, which could be beneficial in therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-Nitrophenyl)propionamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via nitro reduction or amidation. For example, nitroaniline derivatives can react with propionic anhydride under reflux in anhydrous conditions. Optimization includes varying solvents (e.g., dichloromethane vs. DMF), temperature (80–120°C), and catalysts (e.g., H₂SO₄ or pyridine). Monitoring via TLC or HPLC ensures reaction completion .
- Key Data : Reaction yields (70–85%) depend on nitro group positioning and steric effects. Crystallographic data (monoclinic system, lattice parameters) confirm structural purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., nitrophenyl protons at δ 7.5–8.2 ppm, propionamide CH₃ at δ 1.2 ppm).
- XRD : Monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 14.86 Å, b = 5.24 Å) validate 3D packing .
- IR : Confirms amide C=O (1650–1680 cm⁻¹) and nitro NO₂ (1520 cm⁻¹) stretching .
Q. How is the preliminary bioactivity of this compound evaluated in antimicrobial and anticancer assays?
- Methodology :
- Antimicrobial : Disk diffusion assays against E. coli and S. aureus with MIC values (e.g., 25–50 µg/mL).
- Anticancer : MTT assays on cancer cell lines (e.g., hepatocarcinoma HepG2, leukemia K562) at 48–72 hr incubations. IC₅₀ values (10–30 µM) correlate with nitro group positioning .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro position, substituents) influence the compound’s bioactivity?
- Methodology :
- SAR Studies : Compare 3-nitro vs. 4-nitro isomers. 4-Nitrophenyl derivatives show enhanced anticancer activity due to improved electron-withdrawing effects and membrane permeability.
- Substituent Effects : Fluorine or methoxy groups at para-positions alter metabolic stability (e.g., t₁/₂ increases by 40% with fluorine) .
- Data Contradictions : While 3-nitro analogs exhibit stronger antimicrobial activity, 4-nitro derivatives dominate in anticancer profiles. Molecular docking explains this via differential binding to tyrosine kinases .
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodology :
- Dose-Response Curves : Validate IC₅₀ consistency using multiple assays (e.g., MTT, clonogenic).
- Target Validation : siRNA knockdown of suspected targets (e.g., COX-2, topoisomerase II) confirms mechanistic pathways.
- Meta-Analysis : Cross-reference data from PubChem, GSRS, and crystallographic databases to isolate confounding variables (e.g., impurity levels >95%) .
Q. How does this compound interact with biological targets at the molecular level?
- Methodology :
- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) or DNA gyrase using AutoDock Vina. Nitro groups form hydrogen bonds with Arg120 (COX-2) or Gly85 (gyrase).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd = 2–5 µM) .
- Advanced Techniques : Cryo-EM or X-ray crystallography of ligand-protein complexes reveals allosteric modulation .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate at pH 1–13 (37°C, 14 days). HPLC monitors degradation products (e.g., nitrophenol via hydrolysis).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 180–200°C confirms thermal stability for storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
